![molecular formula C18H14N2O2 B2780391 3-(2,3-Dihydro-1H-perimidin-2-yl)benzoic acid CAS No. 2413903-96-3](/img/structure/B2780391.png)
3-(2,3-Dihydro-1H-perimidin-2-yl)benzoic acid
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Overview
Description
“3-(2,3-Dihydro-1H-perimidin-2-yl)benzoic acid” is a chemical compound with the CAS Number: 2413903-96-3 . It has a molecular weight of 290.32 . The compound is also known by its IUPAC name, which is the same as the common name .
Molecular Structure Analysis
The InChI code for “3-(2,3-Dihydro-1H-perimidin-2-yl)benzoic acid” is1S/C18H14N2O2/c21-18(22)13-7-1-6-12(10-13)17-19-14-8-2-4-11-5-3-9-15(20-17)16(11)14/h1-10,17,19-20H,(H,21,22)
. This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
The compound “3-(2,3-Dihydro-1H-perimidin-2-yl)benzoic acid” has a molecular weight of 290.32 .Scientific Research Applications
Drug Discovery
Perimidines, including the 3-(2,3-Dihydro-1H-perimidin-2-yl)benzoic acid derivative, have been identified as significant scaffolds in drug discovery . Their molecular interaction with various proteins and complex formation with metals make them valuable in the development of new pharmaceuticals. They have been utilized in the synthesis of bioactive compounds with a broad spectrum of pharmacological applications, such as antiviral, antibacterial, antitumor, anti-inflammatory, and antihypertensive agents.
Polymer Chemistry
The unique electronic properties of perimidines contribute to their role in polymer chemistry . They can interact with a range of light wavelengths, which is beneficial for creating polymers with specific characteristics, such as enhanced durability or specialized optical properties.
Photo Sensors
Due to their distinct behavior in various ranges of light, perimidines are used in the development of photo sensors . These sensors can detect different wavelengths of light, which is crucial in devices that require precise light measurement and control.
Dye Industries
Perimidines serve as coloring agents and dye intermediates in the synthesis of fibers and plastics . Their charge distribution and electronic properties make them suitable for creating dyes with desired colorfastness and intensity.
Catalytic Activity in Organic Synthesis
The catalytic activity of perimidines is explored in organic synthesis, where they facilitate various chemical reactions . This includes their use in the synthesis of tetraketones and other organic compounds, leveraging their ability to act as efficient and reusable catalysts.
Corrosion Inhibitors
Perimidines are also known to be effective corrosion inhibitors . They can be used in industrial applications to protect metals from corrosion, thus extending the life of metal components and structures.
Mechanism of Action
Target of Action
The primary targets of 3-(2,3-Dihydro-1H-perimidin-2-yl)benzoic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors affect the action of 3-(2,3-dihydro-1h-perimidin-2-yl)benzoic acid is currently unavailable .
properties
IUPAC Name |
3-(2,3-dihydro-1H-perimidin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(22)13-7-1-6-12(10-13)17-19-14-8-2-4-11-5-3-9-15(20-17)16(11)14/h1-10,17,19-20H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMFWZNAQXVINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dihydro-1H-perimidin-2-yl)benzoic acid |
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